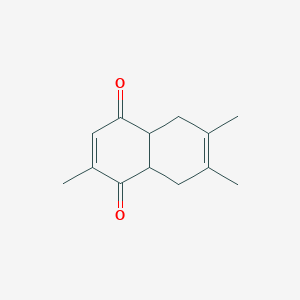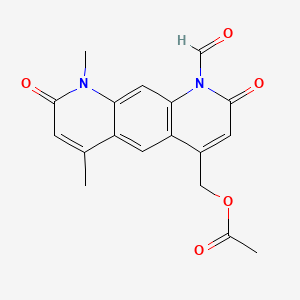
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is a complex organic compound with the molecular formula C18H16N2O5 and a molecular weight of 340.33 g/mol . This compound is known for its unique structure, which includes a pyridoquinoline core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the pyridoquinoline core followed by functional group modifications to introduce the carboxaldehyde and acetate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
化学反应分析
Types of Reactions
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carboxaldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core, lacking the pyrido modification.
Carboxaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
属性
CAS 编号 |
5978-63-2 |
|---|---|
分子式 |
C18H16N2O5 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16N2O5/c1-10-4-17(23)19(3)15-7-16-14(6-13(10)15)12(8-25-11(2)22)5-18(24)20(16)9-21/h4-7,9H,8H2,1-3H3 |
InChI 键 |
ZIIOVWNQBWGLMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


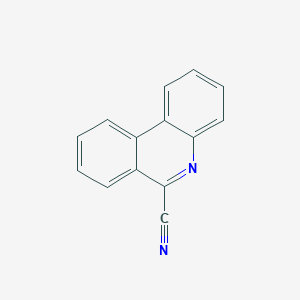
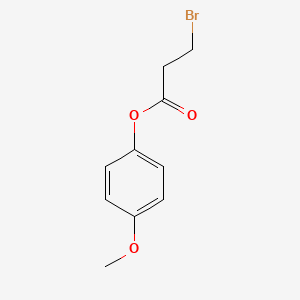
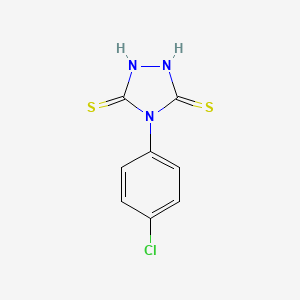

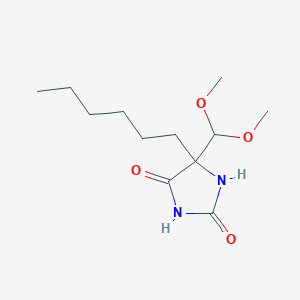
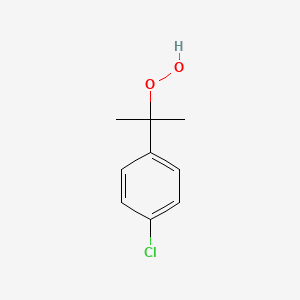
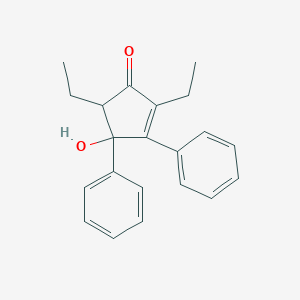
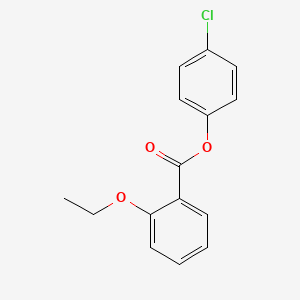
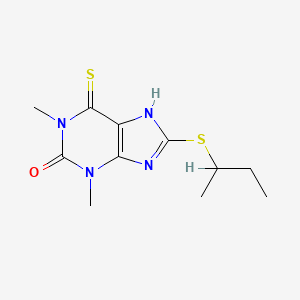

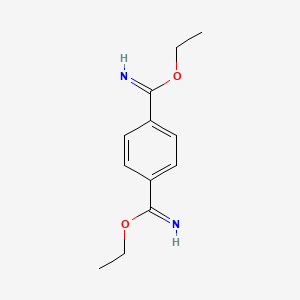
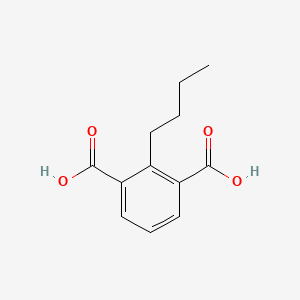
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
